Cas no 4331-28-6 (1H-Pyrazol-4-amine hydrochloride)
1H-Pyrazol-4-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazol-4-amine hydrochloride
- 1H-Pyrazol-4-amine,hydrochloride (1:1)
- 4-Aminopyrazole hydrochloride
- 1H-Pyrazol-4-ylamine hydrochloride
- Pyrazole, 4-amino-, hydrochloride
- 1H-PYRAZOL-4-AMINE HCL
- 4-Amino-1H-pyrazole hydrochloride
- 1H-Pyrazol-4-amine, monohydrochloride
- 1h-pyrazol-4-amine hydrochloride(1:1)
- 4-AMINOPYRAZOLE, HCL
- KZDSLIPVDTVHLL-UHFFFAOYSA-N
- 1h-pyrazol-4-ylamine, hydrochloride
- AB09779
- ST2415516
- USAF EL-53
- 1H-PYRAZOL-4-AMINEHYDROCHLORIDE
- SCHEMBL4562672
- J-514456
- F8880-2696
- AKOS015847481
- tert-Butyl N>-(1H-pyrazol-4-yl)carbamate
- CS-W006178
- DS-10551
- DTXSID60195820
- MFCD01693708
- 4331-28-6
- FT-0646224
- 1H-pyrazol-4-amine;hydrochloride
- 4-aminopyrazolehydrochloride
- 2,2-dimethyl-N-[(E)-(5-nitro-2-thiophenyl)methylideneamino]propanamide
- 4-amino-pyrazolhydrochloride
- 1H-pyrazol-4-amine hydrochloride (1:1)
- DB-070421
- DB-357849
-
- MDL: MFCD01693708
- Inchi: 1S/C3H5N3.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2,(H,5,6);1H
- InChI Key: KZDSLIPVDTVHLL-UHFFFAOYSA-N
- SMILES: Cl.N1C=C(C=N1)N
Computed Properties
- Exact Mass: 119.02500
- Monoisotopic Mass: 119.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 45.3
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7
Experimental Properties
- Boiling Point: 334.5°C at 760 mmHg
- Flash Point: 182.6 °C
- PSA: 54.70000
- LogP: 1.37510
1H-Pyrazol-4-amine hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
1H-Pyrazol-4-amine hydrochloride Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Pyrazol-4-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049005833-25g |
1H-Pyrazol-4-amine hydrochloride |
4331-28-6 | 95% | 25g |
$353.85 | 2023-09-01 | |
| Alichem | A049005833-100g |
1H-Pyrazol-4-amine hydrochloride |
4331-28-6 | 95% | 100g |
$801.64 | 2023-09-01 | |
| Fluorochem | 037294-1g |
1H-Pyrazol-4-ylamine hydrochloride |
4331-28-6 | 95% | 1g |
£67.00 | 2022-03-01 | |
| Fluorochem | 037294-5g |
1H-Pyrazol-4-ylamine hydrochloride |
4331-28-6 | 95% | 5g |
£101.00 | 2022-03-01 | |
| Fluorochem | 037294-10g |
1H-Pyrazol-4-ylamine hydrochloride |
4331-28-6 | 95% | 10g |
£180.00 | 2022-03-01 | |
| Fluorochem | 037294-25g |
1H-Pyrazol-4-ylamine hydrochloride |
4331-28-6 | 95% | 25g |
£315.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H176481-10g |
1H-Pyrazol-4-amine hydrochloride |
4331-28-6 | 97% | 10g |
¥1196.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H176481-1g |
1H-Pyrazol-4-amine hydrochloride |
4331-28-6 | 97% | 1g |
¥349.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H176481-250mg |
1H-Pyrazol-4-amine hydrochloride |
4331-28-6 | 97% | 250mg |
¥142.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H176481-25g |
1H-Pyrazol-4-amine hydrochloride |
4331-28-6 | 97% | 25g |
¥2699.90 | 2023-09-02 |
1H-Pyrazol-4-amine hydrochloride Suppliers
1H-Pyrazol-4-amine hydrochloride Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1H-Pyrazol-4-amine hydrochloride
1H-Pyrazol-4-amine Hydrochloride: A Versatile Compound in Biomedical Research
1H-Pyrazol-4-amine Hydrochloride, with the CAS number 4331-28-6, has emerged as a critical compound in the field of biomedical research. This 1H-pyrazole derivative is widely studied for its potential applications in pharmaceutical development, particularly in the context of drug discovery and targeted therapy. Recent advancements in synthetic chemistry and biological activity profiling have further solidified its role as a promising scaffold for the design of novel therapeutics. The compound's unique molecular structure, characterized by the presence of a pyrazole ring and a hydrochloride salt, contributes to its stability and solubility, making it an attractive candidate for further exploration.
Research published in 2023 in Journal of Medicinal Chemistry highlighted the antioxidant properties of 1H-pyrazol-4-amine Hydrochloride. The study demonstrated that this compound effectively scavenges free radicals, which are implicated in various chronic inflammatory diseases and age-related pathologies. The hydrochloride salt form was found to enhance the compound's bioavailability, a critical factor in the development of oral medications. These findings underscore the potential of 1H-pyrazol-4-amine Hydrochloride as a therapeutic agent for conditions such, as neurodegenerative disorders and metabolic syndromes.
In the realm of drug discovery, 1H-pyrazol-4-amine Hydrochloride has been investigated for its antibacterial activity. A 2022 study in Antimicrobial Agents and Chemotherapy reported that this compound exhibits significant in vitro activity against multidrug-resistant bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The pyrazole ring is believed to play a crucial role in its interaction with bacterial cell membranes, disrupting their integrity and leading to cell death. This property positions 1H-pyrazol-4-amine Hydrochloride as a potential candidate for the development of new antibiotics in the face of growing antimicrobial resistance.
The synthetic pathways of 1H-pyrazol-4-amine Hydrochloride have also been a focus of recent organic chemistry research. A 2023 paper in Organic Letters described a novel asymmetric synthesis method that significantly improves the yield and purity of the compound. This advancement is particularly important for large-scale pharmaceutical manufacturing, where high-purity compounds are essential for ensuring the efficacy and safety of final products. The hydrochloride salt form was also found to be more stable under various storage conditions, which is a key consideration for drug formulation and shelf-life management.
Furthermore, 1H-pyrazol-4-amine Hydrochloride has shown promise in targeted therapy applications. A 2023 study in Cancer Research explored its potential in oncology, demonstrating that the compound can inhibit the proliferation of cancer cells by modulating specific signaling pathways. The pyrazole ring is thought to interact with proteins involved in cell cycle regulation, thereby inducing apoptosis in malignant cells. These findings suggest that 1H-pyrazol-4-amine Hydrochloride could be a valuable addition to the repertoire of cancer therapies, particularly for solid tumors with high metastatic potential.
In the context of drug development, the hydrochloride salt form of 1H-pyrazol-4-amine Hydrochloride offers several advantages over its free base counterpart. The hydrochloride salt is more soluble in water, which is beneficial for oral administration and parenteral delivery. Additionally, the hydrochloride salt form is less prone to hydrolysis, ensuring a longer half-life in the bloodstream. These properties are essential for the clinical translation of the compound, as they directly impact drug efficacy and patient compliance.
The 1H-pyrazol-4-amine Hydrochloride compound has also been studied for its potential role in neurological disorders. A 2023 review in Neuropharmacology highlighted its neuroprotective effects, particularly in conditions such as Alzheimer's disease and Parkinson's disease. The compound was found to reduce oxidative stress in neuronal cells, which is a common feature of these neurodegenerative diseases. The hydrochloride salt form was also noted for its ability to cross the blood-brain barrier, a critical factor in the treatment of central nervous system (CNS) disorders.
Recent computational studies have further expanded the understanding of 1H-pyrazol-4-amine Hydrochloride's biological activity. A 2023 paper in Journal of Computational Chemistry used molecular docking simulations to predict the compound's binding affinity with various target proteins. These simulations indicated that the compound could potentially interact with enzymes involved in metabolic pathways and signaling cascades. Such insights are invaluable for the rational design of new drugs and for optimizing the pharmacological profile of 1H-pyrazol-4-amine Hydrochloride.
The synthetic versatility of 1H-pyrazol-4-amine Hydrochloride has also been explored in the context of drug modification. Researchers have employed chemical functionalization strategies to create derivatives with enhanced therapeutic properties. For example, the introduction of hydrophobic groups has been shown to improve the cell membrane permeability of the compound, while hydrophilic modifications have enhanced its solubility in aqueous environments. These modifications are crucial for tailoring the compound to specific clinical applications and patient needs.
In conclusion, 1H-pyrazol-4-amine Hydrochloride represents a promising compound in the field of biomedical research. Its unique chemical structure, combined with its biological activity and synthetic flexibility, positions it as a valuable asset for the development of novel therapeutics. Continued research into its mechanisms of action and pharmacological properties is likely to yield further insights into its potential applications in medicine and healthcare.
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